molecular formula C18H16F3NO4 B11497775 3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid

Cat. No.: B11497775
M. Wt: 367.3 g/mol
InChI Key: CSKGFBGBSIVICU-UHFFFAOYSA-N
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Description

3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid is a complex organic compound characterized by the presence of a benzyl group, a ketone, and an amino group substituted with a trifluoromethoxy phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid typically involves the reaction of succinic anhydride with 3-(trifluoromethyl)benzeneamine in glacial acetic acid. The reaction mixture is stirred at room temperature for 6-8 hours, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromophthalimide would yield corresponding oxidized products, while reduction would yield reduced forms of the compound.

Scientific Research Applications

3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid is unique due to the presence of both a benzyl group and a trifluoromethoxy-substituted phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

IUPAC Name

3-benzyl-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)26-15-8-6-14(7-9-15)22-17(25)13(11-16(23)24)10-12-4-2-1-3-5-12/h1-9,13H,10-11H2,(H,22,25)(H,23,24)

InChI Key

CSKGFBGBSIVICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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